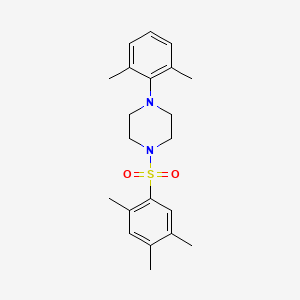

1-(2,6-Dimethylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine

CAS No.:

Cat. No.: VC16289615

Molecular Formula: C21H28N2O2S

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H28N2O2S |

|---|---|

| Molecular Weight | 372.5 g/mol |

| IUPAC Name | 1-(2,6-dimethylphenyl)-4-(2,4,5-trimethylphenyl)sulfonylpiperazine |

| Standard InChI | InChI=1S/C21H28N2O2S/c1-15-7-6-8-16(2)21(15)22-9-11-23(12-10-22)26(24,25)20-14-18(4)17(3)13-19(20)5/h6-8,13-14H,9-12H2,1-5H3 |

| Standard InChI Key | ZTYMWVGMJISTCK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C |

Introduction

1-(2,6-Dimethylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine is a complex organic compound that belongs to the sulfonamide class of chemicals. It features a piperazine ring substituted with a 2,6-dimethylphenyl group and a 2,4,5-trimethylbenzenesulfonyl moiety, contributing to its unique chemical properties and potential applications in chemistry and biology.

Synthesis

The synthesis of 1-(2,6-Dimethylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine typically involves the reaction of 2,6-dimethylaniline with a sulfonyl chloride derivative under basic conditions. This process facilitates the formation of the sulfonamide bond through a nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Applications and Potential Uses

This compound is utilized in both academic research and industrial applications due to its unique chemical structure. While specific biological activities or therapeutic applications are not detailed in the available literature, its classification as a sulfonamide suggests potential roles in medicinal chemistry, particularly in areas where sulfonamides are known to be effective, such as antimicrobial or anti-inflammatory agents.

Research Findings and Future Directions

Research on sulfonamide derivatives often focuses on their biological activity and potential therapeutic applications. For compounds like 1-(2,6-Dimethylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine, further studies could explore its interaction with enzymes or receptors, which might reveal new avenues for drug development or chemical synthesis.

Comparison with Related Compounds

Other compounds in the sulfonamide class, such as N-(2,6-dimethylphenyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide, have been studied for their structural properties and potential applications . These compounds often feature similar sulfonyl groups but differ in their ring structures and functional groups, influencing their reactivity and biological activity.

| Compound | Molecular Formula | Molecular Weight | Structure Features |

|---|---|---|---|

| 1-(2,6-Dimethylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine | C17H21N1O2S | 303.4 g/mol | Piperazine ring with sulfonyl and dimethylphenyl groups |

| N-(2,6-dimethylphenyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide | C23H30N2O3S | 415 Da | Piperidine ring with sulfonyl, carboxamide, and dimethylphenyl groups |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume